1,1,1-Trifluoro-undecan-2-one

Description

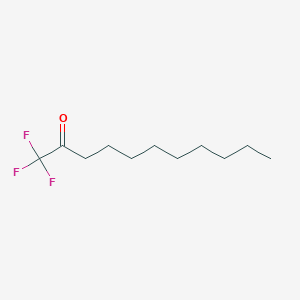

Structure

3D Structure

Properties

CAS No. |

26902-70-5 |

|---|---|

Molecular Formula |

C11H19F3O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

1,1,1-trifluoroundecan-2-one |

InChI |

InChI=1S/C11H19F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h2-9H2,1H3 |

InChI Key |

ZKJPGCCWKBTIBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Adaptability

For 1,1,1-trifluoro-undecan-2-one, substituting the shorter-chain ester with a C11 analog (e.g., undecan-2-yl trifluoroacetoacetate) could theoretically follow the same pathway. Key parameters include:

| Parameter | Value for Butanone | Hypothetical Value for Undecanone |

|---|---|---|

| Temperature | 110–150°C | 130–170°C |

| Catalyst (mol ratio) | 0.5–1:1 | 1–1.5:1 |

| Reaction Time | 3–8 hours | 8–12 hours |

| Yield | 89.7–95.2% | Estimated 70–85% |

The longer carbon chain likely necessitates higher temperatures and catalyst loadings to overcome steric hindrance during decarbonylation.

Byproduct Management

The patent highlights co-production of fluorine-containing ethyl esters (e.g., trifluoroacetic acid ethyl ester), which are separable via fractional distillation. For undecanone, high-boiling-point byproducts may require vacuum distillation or chromatographic purification.

Grignard Reaction Pathways

Grignard reagents reacting with trifluoroacetyl derivatives offer another route. For example, 1,1,1-trifluoro-2-butanone has been synthesized using trifluoroacetic anhydride and ethylmagnesium bromide. Adapting this for undecanone would involve:

-

Trifluoroacetylation : Reaction of undecanoyl chloride with trifluoroacetic anhydride to form undecan-2-yl trifluoroacetate.

-

Grignard Addition : Treatment with a Grignard reagent (e.g., methylmagnesium bromide) to yield the tertiary alcohol intermediate.

-

Oxidation : Catalytic oxidation to the ketone using Jones reagent or pyridinium chlorochromate.

This method’s feasibility depends on the stability of the long-chain intermediate during oxidation, with yields potentially lower (50–65%) due to side reactions.

Challenges in Industrial Scalability

Catalyst Recovery

Methanesulfonic acid, while effective in the patent’s method, poses challenges in recovery due to its high solubility. Immobilized acid catalysts or ionic liquids could mitigate this issue for undecanone synthesis.

Solvent Selection

Polar aprotic solvents (e.g., tetrahydrofuran) are preferred for Grignard reactions, but their high cost and environmental impact necessitate alternatives like 2-methyltetrahydrofuran or cyclopentyl methyl ether.

Chemical Reactions Analysis

Reduction Reactions

Hydrogenation

The ketone undergoes catalytic hydrogenation to form 1,1,1-trifluoro-undecan-2-ol . This reaction is analogous to trifluoroacetone’s hydrogenation to trifluoroisopropanol, which uses platinum catalysts . The trifluoromethyl group’s steric and electronic effects likely stabilize the carbonyl, making the ketone more resistant to reduction compared to non-fluorinated ketones.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Hydrogenation | H₂, Pt catalyst | (R,S)-1,1,1-trifluoro-undecan-2-ol |

Oppenauer Oxidation

As an oxidizing agent, the ketone can participate in the Oppenauer oxidation, converting alcohols to ketones. This reactivity is consistent with trifluoroacetone’s use in similar oxidations .

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Oppenauer oxidation | Secondary alcohol, solvent | Corresponding ketone |

Haloform Reaction

While non-fluorinated methyl ketones (e.g., 2-undecanone) undergo the haloform reaction under basic conditions , the trifluoromethyl group in 1,1,1-trifluoro-undecan-2-one may alter this pathway. The reaction typically requires a methyl ketone and a base (e.g., NaOH/I₂), but the trifluoromethyl group’s strong electron-withdrawing effect might suppress enolate formation or stabilize intermediates. No direct evidence exists for this reaction in the provided sources, but analogs like trifluoroacetone exhibit altered reactivity in hydration and enolate chemistry .

Alkylation/Arylation

Grignard Reactions

Trifluoroacetone reacts with Grignard reagents to form tertiary alcohols . Similarly, this compound may undergo alkylation/arylation via nucleophilic addition to the carbonyl carbon, forming substituted alcohols.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Grignard addition | RMgX (R = alkyl/aryl) | Tertiary alcohol derivatives |

Acylation

Enol Ether Acylation

In related systems (e.g., acetyl derivatives), trifluoroacetyl groups participate in acylation reactions. For example, trifluoroacetic anhydride reacts with enol ethers to form β-keto esters . While no direct examples exist for this compound, analogous chemistry suggests potential applications in acylation cascades.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride, solvent | β-Keto derivatives |

Oxidative Reactions

Epoxidation

Manganese-based catalysts (e.g., Mn(CF₃SO₃)₂ complexes) enable enantioselective epoxidation of alkenes . While not directly applied to this compound, such catalysts could oxidize adjacent double bonds if present in derivatives.

Key Observations

-

Reactivity Trends : The trifluoromethyl group increases carbonyl electrophilicity, facilitating nucleophilic additions .

-

Steric Effects : The bulky CF₃ group may hinder certain reactions (e.g., enolate formation) compared to smaller alkyl ketones .

-

Catalytic Pathways : Transition metal catalysts (e.g., Ru, Mn) are critical for selective oxidations and reductions .

Scientific Research Applications

Medicinal Chemistry

1,1,1-Trifluoro-undecan-2-one serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, particularly in the development of drugs targeting endocannabinoid systems.

Case Study:

Research has demonstrated that derivatives of this compound exhibit significant activity as monoacylglycerol lipase inhibitors. These compounds have potential applications in treating pain and inflammatory disorders .

Agrochemicals

The compound is utilized in the synthesis of agrochemicals, where its trifluoromethyl group contributes to enhanced biological activity and stability.

Example Application:

Trifluoromethylated compounds derived from this compound have shown efficacy as herbicides and insecticides due to their ability to disrupt biological processes in pests .

Material Science

In material science, this compound is employed as a building block for creating fluorinated polymers and materials that possess unique thermal and chemical resistance properties.

Research Findings:

Studies indicate that incorporating trifluoromethyl groups into polymer backbones significantly improves their thermal stability and mechanical properties .

Data Tables

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-undecan-2-one involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of fatty acid amide hydrolase (FAAH), it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides . This inhibition can modulate various physiological processes, including pain and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Fluorine Atoms | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 1,1,1-Trifluoro-undecan-2-one* | C₁₁H₁₉F₃O | 3 | Ketone | -CF₃ at C1, ketone at C2, 11-carbon chain |

| 1,1,1-Trifluoroacetone | C₃H₃F₃O | 3 | Ketone | -CF₃ at C1, ketone at C2, short chain |

| 1,1,1-Trifluoro-2,4-pentanedione | C₅H₅F₃O₂ | 3 | Two ketones | -CF₃ at C1, diketone at C2 and C4 |

| Heptadecafluoro-undecan-3-one (209b) | C₁₇H₁₀F₁₇O | 17 | Ketone | Extensive fluorination at C4–C11, ketone at C3 |

| (S)-(-)-1,1,1-Trifluorododecan-2-ol | C₁₂H₂₃F₃O | 3 | Alcohol | -CF₃ at C1, alcohol at C2, 12-carbon chain |

*Inferred structure based on analogs.

2.2 Physical and Chemical Properties

- Boiling Points and Volatility :

- Solubility :

- Fluorinated ketones are generally lipophilic. The undecan-2-one derivative’s longer chain may further reduce water solubility compared to trifluoroacetone.

- Reactivity: The -CF₃ group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance in longer chains (undecan-2-one) may slow reactivity compared to smaller analogs like trifluoroacetone . Diketones (e.g., 1,1,1-Trifluoro-2,4-pentanedione) exhibit enol tautomerism, enabling chelation with metals—a property less pronounced in monoketones .

Key Research Findings

- Synthetic Utility: The electron-withdrawing -CF₃ group in this compound analogs improves yields in aldol condensations compared to non-fluorinated ketones .

- Thermal Stability : Longer fluorinated chains (≥C₁₁) exhibit decomposition temperatures above 200°C, making them suitable for high-performance materials .

- Biological Activity : Fluorinated undecan-2-one derivatives show promise as enzyme inhibitors due to enhanced binding affinity from fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.